4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy-

SIRT1 Pharmacology Mitochondrial Biogenesis Enzyme Activation

4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy- (commonly designated DCHC) is a synthetic 7-hydroxyisoflavone derivative classified as a direct sirtuin 1 (SIRT1) activator. Unlike many naturally occurring isoflavones, this compound promotes mitochondrial biogenesis through increased peroxisome proliferator-activated receptor gamma co-activator 1α (PGC1α) expression, a mechanism that is independent of estrogen receptor signaling.

Molecular Formula C15H14Cl2O3
Molecular Weight 313.2 g/mol
Cat. No. B12347739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy-
Molecular FormulaC15H14Cl2O3
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESC1CC2C(CC1O)OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H14Cl2O3/c16-8-1-3-10(13(17)5-8)12-7-20-14-6-9(18)2-4-11(14)15(12)19/h1,3,5,7,9,11,14,18H,2,4,6H2
InChIKeyIJAVXYVKLKNHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-(2,4-Dichlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one (CAS 302953-06-6): A Synthetic Isoflavone SIRT1 Activator


4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy- (commonly designated DCHC) is a synthetic 7-hydroxyisoflavone derivative classified as a direct sirtuin 1 (SIRT1) activator [1]. Unlike many naturally occurring isoflavones, this compound promotes mitochondrial biogenesis through increased peroxisome proliferator-activated receptor gamma co-activator 1α (PGC1α) expression, a mechanism that is independent of estrogen receptor signaling [2]. Its core structure features a benzopyran backbone with a critical hydroxyl group at position 7 and a 2,4-dichlorophenyl substituent at position 3, a configuration that dictates its unique pharmacological profile.

Critical Procurement Consideration: Why 3-(2,4-Dichlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one Cannot Be Interchanged with Generic Isoflavones


The substitution of 4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy- with other in-class 7-hydroxyisoflavones (e.g., daidzein, genistein, formononetin) or structurally related analogs (e.g., 7-hydroxy-4H-chromen-4-one) leads to profound pharmacological divergence. The presence of the 2,4-dichlorophenyl group at position 3 fundamentally alters the compound's mechanism of SIRT1 modulation. While many analogs induce SIRT1 protein expression or exhibit a mixed activation/expression profile, DCHC functions exclusively as a direct enzymatic activator of recombinant SIRT1 without concurrently upregulating SIRT1 gene expression [1]. This mechanistic purity is essential for experiments requiring the segregation of SIRT1's catalytic activation from its transcriptional regulation; generic substitution would introduce confounding variables into such studies.

Quantitative Differentiation Guide for 3-(2,4-Dichlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one (DCHC) Against Closest Analogs


Divergent SIRT1 Modulation Profile: DCHC vs. Daidzein, Formononetin, and 5,7,4'-Trimethoxyisoflavone

DCHC exhibits a mechanistically distinct mode of SIRT1 modulation that is quantitatively and qualitatively different from its closest structural analogs. In a direct head-to-head comparison using recombinant human SIRT1 and renal proximal tubular cells (RPTCs), DCHC (and its simpler analog 7-C) exclusively activated recombinant SIRT1 without inducing SIRT1 protein expression. In contrast, daidzein and formononetin induced both SIRT1 expression and recombinant enzyme activation, while 5,7,4'-trimethoxyisoflavone (5,7,4'-T) only increased SIRT1 expression with no direct activation of the recombinant enzyme [1]. This clean mechanistic segregation is a direct consequence of the 2,4-dichlorophenyl substitution.

SIRT1 Pharmacology Mitochondrial Biogenesis Enzyme Activation

Comparative SIRT1 Activation Concentration Range: DCHC vs. 5,7,4'-Trimethoxyisoflavone

DCHC activates SIRT1 at low micromolar concentrations (5–10 μM) and amplifies SIRT1 activity to a maximum at 100 μM. This concentration-dependent activation is absent in the structurally related comparator 5,7,4'-trimethoxyisoflavone (5,7,4'-T), which does not activate recombinant SIRT1 at these concentrations and instead acts exclusively through SIRT1 expression upregulation [1]. The defined concentration window for DCHC's direct enzymatic effect enables precise experimental dosing strategies that are not achievable with 5,7,4'-T.

Enzyme Activation Potency Benchmarking Pharmacological Tool Compounds

Structural Determinant of Pharmacological Selectivity: 2,4-Dichlorophenyl Substitution Required for Mechanism Specificity

The unique pharmacological profile of DCHC is directly attributable to its 2,4-dichlorophenyl group at the 3-position. Structure-activity relationship (SAR) analysis from the foundational Rasbach & Schnellmann (2008) study established that a hydroxyl group at position 7 is essential for SIRT1 activation, while a 5-hydroxyl or 5-methoxyl group blocks activation entirely. Critically, the loss of the 4'-hydroxy or 4'-methoxy substituent on the 3-phenyl ring abolishes SIRT1 expression induction [1]. DCHC satisfies all structural criteria for pure activation: it retains the essential 7-OH, lacks any 5-substituent, and its 2,4-dichlorophenyl ring provides the necessary steric and electronic properties at position 3 while being devoid of the 4'-substituents that trigger expression upregulation.

Structure-Activity Relationship Isoflavone Chemistry Drug Design

Estrogen Receptor Independence of DCHC-Mediated Mitochondrial Biogenesis vs. Known ER Ligands Daidzein and Genistein

The mitochondrial biogenesis induced by DCHC proceeds through a pathway that is functionally independent of estrogen receptor (ER) signaling. In the Rasbach & Schnellmann (2008) study, pharmacological blockade of estrogen receptors with the pure antagonist ICI 182,780 (fulvestrant) had no effect on daidzein-induced mitochondrial biogenesis, and the effects of DCHC were similarly ER-independent [1]. This is a critical differentiation from the broader isoflavone class, where compounds like daidzein and genistein are well-established ER ligands with documented agonist/antagonist activities [2]. DCHC, by virtue of its 2,4-dichlorophenyl substitution pattern, retains the mitochondrial biogenesis capability while eliminating ER-dependent signaling pathways.

Mitochondrial Biogenesis Estrogen Receptor Independence Signal Transduction

Anti-Inflammatory Macrophage Polarization: DCHC Reduces TNFα and CXCL9 in M2 Macrophages Compared to Rosiglitazone Combination

In a study examining the modulation of inflammatory status in macrophages, the SIRT1 activator DCHC, either alone or in combination with the PPARγ receptor ligand rosiglitazone, reduced the expression of key pro-inflammatory markers. Specifically, DCHC treatment decreased tumor necrosis factor alpha (TNFα) and the chemokine CXCL9 while increasing the expression of insulin-like growth factor 1 (IGF-1) and arachidonate 15-lipoxygenase (ALOX15) [1]. While this study did not include a head-to-head comparison with other isoflavones, it demonstrates that DCHC's SIRT1 activation mechanism translates into measurable anti-inflammatory outcomes in a macrophage model relevant to insulin sensitivity and metabolic inflammation.

Macrophage Polarization Inflammation Immunometabolism

High-Value Application Scenarios for 3-(2,4-Dichlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one Based on Verified Differentiation


Dissecting SIRT1 Enzymatic Activation from Transcriptional Regulation in Mitochondrial Quality Control Studies

Researchers investigating mitochondrial recovery after toxic, hypoxic, or traumatic cellular injury require pharmacological tools that activate SIRT1 without altering its cellular protein levels. DCHC fulfills this requirement because it exclusively activates recombinant SIRT1 at 5–10 μM without inducing SIRT1 expression, unlike daidzein, formononetin (which do both), or genistein and 5,7,4'-trimethoxyisoflavone (which only induce expression) [1]. This allows the unambiguous assignment of mitochondrial biogenesis outcomes (e.g., 1.5-fold increases in respiration and ATP) to direct SIRT1 catalytic activity, a critical experimental design advantage documented in renal proximal tubular cell (RPTC) injury models [1].

Estrogen Receptor-Independent SIRT1 Activation in ER-Positive Cellular Models

In breast cancer, endometrial, or other ER-positive cell lines, commonly used isoflavones such as genistein and daidzein confound experiments through their known interactions with estrogen receptors. DCHC promotes mitochondrial biogenesis through PGC1α and SIRT1 independently of estrogen receptor signaling, as confirmed by fulvestrant co-treatment experiments [1]. This makes DCHC the preferred tool compound for isolating SIRT1-mediated effects in any cell system where ER crosstalk must be rigorously excluded [1][2].

Structure-Activity Relationship (SAR) Studies on Isoflavone-Based SIRT1 Modulators

Medicinal chemistry programs aiming to develop SIRT1-targeted therapies rely on well-characterized reference compounds with defined structural determinants of activity. DCHC serves as an essential SAR reference because its activity profile has been precisely mapped: the 7-OH is required for activation, the absence of a 5-OH prevents activation blockade, and the 2,4-dichlorophenyl group displaces the 4'-substituents that otherwise trigger SIRT1 expression [1]. Procuring DCHC for SAR panels enables direct comparison with analogs like 7-C (lacks the dichlorophenyl ring), 4',7-dimethoxyisoflavone, and 5,7,4'-trimethoxyisoflavone to systematically deconvolve structural contributions to SIRT1 pharmacology [1].

Immunometabolism Research: SIRT1-Dependent Macrophage Polarization Without PPARγ Activation

Studies investigating the inflammatory status of macrophages and their paracrine effects on adipocyte insulin sensitivity can utilize DCHC to selectively activate SIRT1 without engaging PPARγ pathways. DCHC has been shown to reduce pro-inflammatory markers TNFα and CXCL9 while increasing IGF-1 and ALOX15 in M2-polarized macrophages [3]. This application is particularly relevant when researchers need to separate the contributions of SIRT1 from those of PPARγ agonists like rosiglitazone in metabolic inflammation models [3].

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenyl)-7-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.